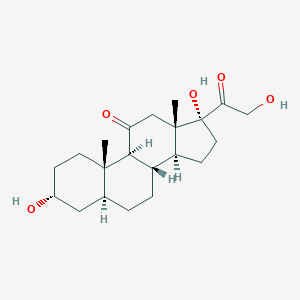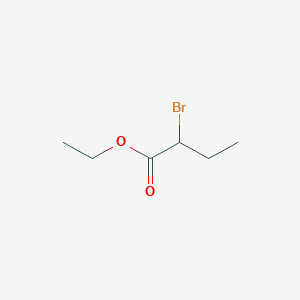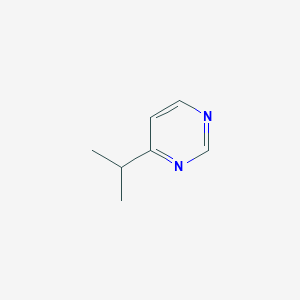
4-Isopropylpyrimidine
描述
4-Isopropylpyrimidine is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. This compound is a pyrimidine derivative, which is a class of compounds that has been found to possess a wide range of biological activities.
作用机制
The mechanism of action of 4-Isopropylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-Isopropylpyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
生化和生理效应
4-Isopropylpyrimidine has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, 4-Isopropylpyrimidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
The advantages of using 4-Isopropylpyrimidine in lab experiments include its wide range of biological activities, its relatively simple synthesis method, and its potential for the development of new drugs and agrochemicals. However, the limitations of using 4-Isopropylpyrimidine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 4-Isopropylpyrimidine. One direction is the development of new drugs and agrochemicals based on the properties of 4-Isopropylpyrimidine. Another direction is the study of the mechanism of action of 4-Isopropylpyrimidine and the identification of its molecular targets. Additionally, the potential toxicity of 4-Isopropylpyrimidine should be further studied to ensure its safety for use in humans and animals.
科学研究应用
4-Isopropylpyrimidine has been found to possess a wide range of biological activities, including antiviral, antifungal, and antibacterial properties. It has also been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. These properties make 4-Isopropylpyrimidine a promising candidate for the development of new drugs and agrochemicals.
属性
CAS 编号 |
129793-51-7 |
|---|---|
产品名称 |
4-Isopropylpyrimidine |
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-3-4-8-5-9-7/h3-6H,1-2H3 |
InChI 键 |
KRNKNRPGDFPSFD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=NC=C1 |
规范 SMILES |
CC(C)C1=NC=NC=C1 |
同义词 |
Pyrimidine, 4-(1-methylethyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

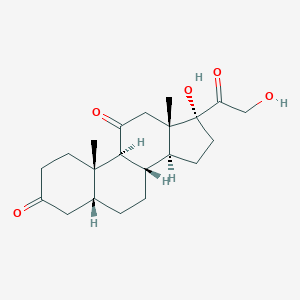
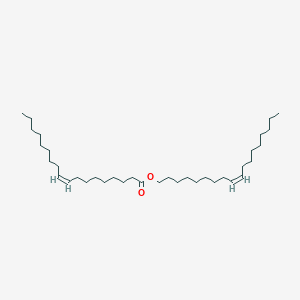
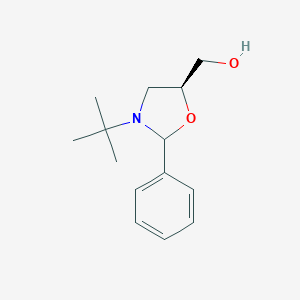
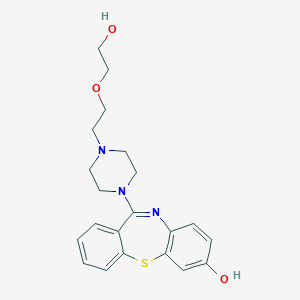
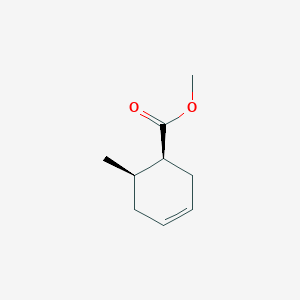
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
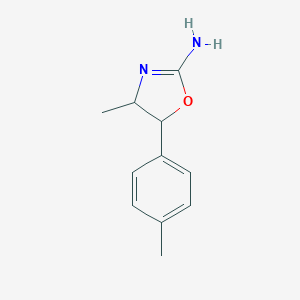
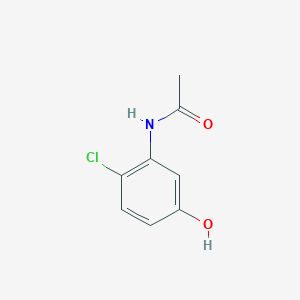
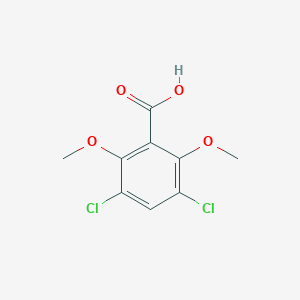
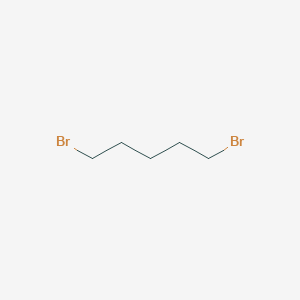
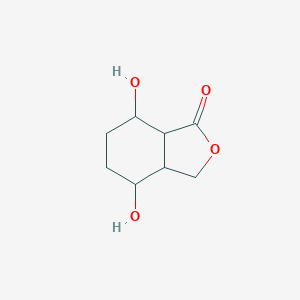
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
